molecular formula C15H16N2O4S B5150012 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide

4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide

Cat. No.: B5150012
M. Wt: 320.4 g/mol
InChI Key: BNPJIKRNRUKNAD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group, a methyl group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylbenzylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 4-methyl-N-(2-methylbenzyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 4-carboxy-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide.

Scientific Research Applications

4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of sulfonamide-based drugs with antibacterial properties.

    Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

    Industrial Chemistry: Utilized in the synthesis of dyes and pigments due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-methylbenzyl)-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a nitro group.

    4-methyl-N-(2-methylbenzyl)-3-aminobenzenesulfonamide: The nitro group is reduced to an amino group.

    4-methyl-N-(2-methylbenzyl)-3-carboxybenzenesulfonamide: The methyl group is oxidized to a carboxylic acid.

Uniqueness

4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-13(11)10-16-22(20,21)14-8-7-12(2)15(9-14)17(18)19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPJIKRNRUKNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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